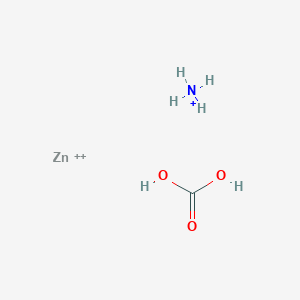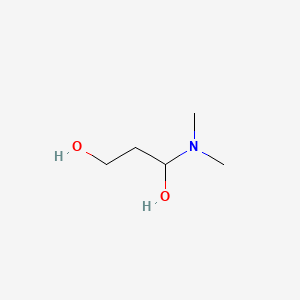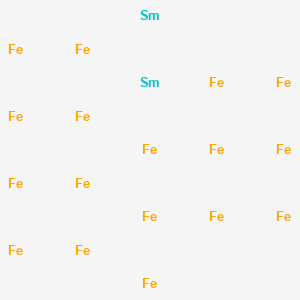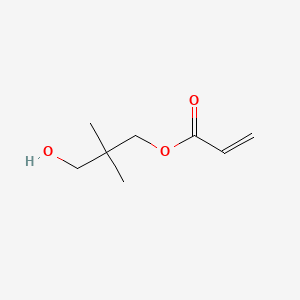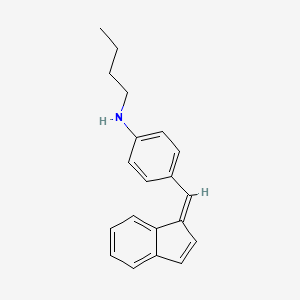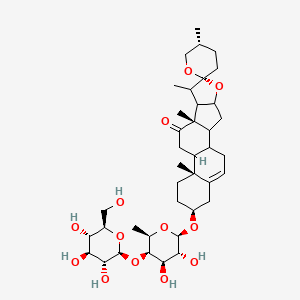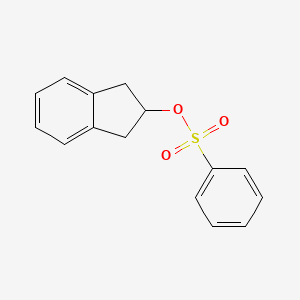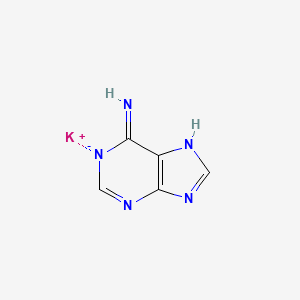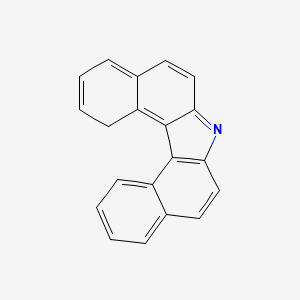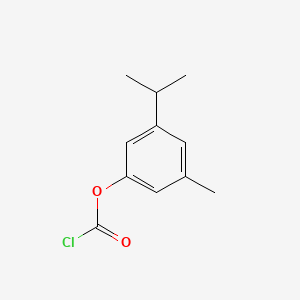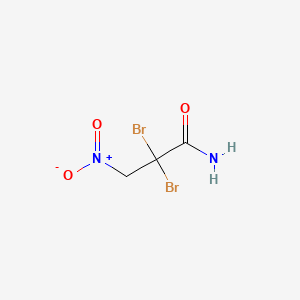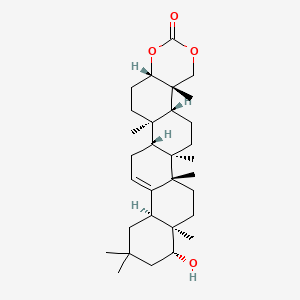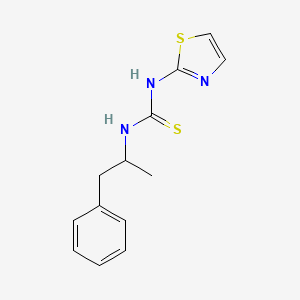
Thiourea, N-(1-methyl-2-phenylethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl-, is a unique organic compound with the molecular formula C10H14N2S This compound is part of the thiourea family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- typically involves the reaction of 1-methyl-2-phenylethylamine with 2-thiazolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Thiourea, N-(1-methyl-2-phenylethyl)-N’-2-thiazolyl- can be compared with other thiourea derivatives such as:
Thiourea, N-phenyl-N’-2-thiazolyl-: Similar structure but with a phenyl group instead of a 1-methyl-2-phenylethyl group.
Thiourea, N-(2-chlorophenyl)-N’-2-thiazolyl-: Contains a chlorophenyl group, which may impart different chemical properties and biological activities.
特性
CAS番号 |
172505-86-1 |
|---|---|
分子式 |
C13H15N3S2 |
分子量 |
277.4 g/mol |
IUPAC名 |
1-(1-phenylpropan-2-yl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-10(9-11-5-3-2-4-6-11)15-12(17)16-13-14-7-8-18-13/h2-8,10H,9H2,1H3,(H2,14,15,16,17) |
InChIキー |
BSLJBYSFDQMQLX-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=S)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


